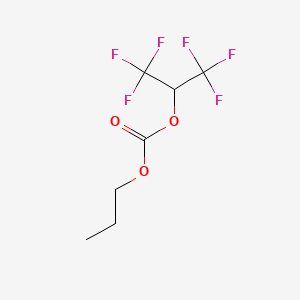

Hexafluoroisopropyl propyl carbonate

説明

Hexafluoroisopropyl propyl carbonate (HFIP-PC) is a fluorinated carbonate ester characterized by a hexafluoroisopropyl (HFIP) group linked to a propyl carbonate moiety. These reactions typically yield products as oils with moderate yields (e.g., 12–30%) after purification via silica gel chromatography and preparative RP-HPLC .

HFIP-PC is hypothesized to function as a co-solvent or additive in lithium-ion battery electrolytes, leveraging fluorination to enhance electrochemical stability and solid electrolyte interphase (SEI) formation. Fluorinated carbonates like HFIP-PC may improve high-voltage cycling performance by suppressing electrolyte decomposition, a critical challenge in nickel-rich cathodes (e.g., LiNi₀.₈Co₀.₁Mn₀.₁O₂) .

特性

分子式 |

C7H8F6O3 |

|---|---|

分子量 |

254.13 g/mol |

IUPAC名 |

1,1,1,3,3,3-hexafluoropropan-2-yl propyl carbonate |

InChI |

InChI=1S/C7H8F6O3/c1-2-3-15-5(14)16-4(6(8,9)10)7(11,12)13/h4H,2-3H2,1H3 |

InChIキー |

BJYHAPJCDZWQQY-UHFFFAOYSA-N |

正規SMILES |

CCCOC(=O)OC(C(F)(F)F)C(F)(F)F |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

Hexafluoroisopropyl propyl carbonate can be synthesized through several methods. One common approach involves the reaction of hexafluoroisopropanol with propyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the carbonate ester linkage.

Reaction Scheme:

Hexafluoroisopropanol+Propyl chloroformate→Hexafluoroisopropyl propyl carbonate+HCl

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with the desired specifications.

化学反応の分析

科学研究における用途

ヘキサフルオロイソプロピルプロピルカーボネートは、科学研究において幅広い用途があります。

化学: フッ素化化合物の形成、特にアルコールの保護基として、有機合成における試薬として使用されます。

生物学: この化合物の安定性と反応性は、生化学アッセイや生体分子の標識試薬として有用です。

医学: ヘキサフルオロイソプロピルプロピルカーボネートは、薬物送達システムや医薬品中間体の前駆体としての可能性を探られています。

工業: この化合物は、その独自の化学的特性により、特殊なポリマー、コーティング、界面活性剤の製造に用いられます。

科学的研究の応用

Hexafluoroisopropyl propyl carbonate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds and as a protecting group for alcohols.

Biology: The compound’s stability and reactivity make it useful in biochemical assays and as a labeling reagent for biomolecules.

Medicine: this compound is explored for its potential in drug delivery systems and as a precursor for pharmaceutical intermediates.

Industry: It is employed in the production of specialty polymers, coatings, and surfactants due to its unique chemical properties.

作用機序

類似の化合物との比較

ヘキサフルオロイソプロピルプロピルカーボネートは、次のようないくつかのフッ素化カーボネートと比較することができます。

- ヘキサフルオロイソプロピルメチルカーボネート

- ヘキサフルオロイソプロピルエチルカーボネート

- ヘキサフルオロイソプロピルブチルカーボネート

独自性

ヘキサフルオロイソプロピルプロピルカーボネートは、ヘキサフルオロイソプロピル基とプロピル基の特定の組み合わせにより、独自の化学的特性を付与されています。類似の化合物と比較して、この化合物は安定性と反応性のバランスに優れており、研究や産業において様々な用途に適しています。

ヘキサフルオロイソプロピルプロピルカーボネートの合成、反応、用途、メカニズムを理解することで、研究者は化学、生物学、医学、工業プロセスにおける革新的なソリューションのためにその特性を活用することができます。

類似化合物との比較

Comparison with Structurally Similar Fluorinated Carbonates

Table 1: Key Properties of Fluorinated Carbonates

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Applications |

|---|---|---|---|---|

| Hexafluoroisopropyl propyl carbonate | Not explicitly listed | C₇H₈F₆O₃ | ~284.1 (est.) | Electrolyte additive (hypothesized) |

| Hexafluoroisopropyl methyl carbonate | 607382-52-5 | C₅H₄F₆O₃ | 226.07 | Lithium-ion battery electrolytes |

| 2,2,3,4,4,4-Hexafluorobutyl isopropyl carbonate | 1980086-61-0 | C₈H₁₀F₆O₃ | 268.15 | Specialty chemical intermediate |

| Hexafluoroisopropyl isopropyl carbonate | Not explicitly listed | C₇H₈F₆O₃ | ~284.1 (est.) | Experimental electrolyte co-solvent |

Key Observations :

Structural Impact on Performance: The methyl variant (C₅H₄F₆O₃) is widely used in electrolytes due to its lower molecular weight and viscosity, enhancing ion mobility .

Synthesis and Yield :

Comparison with Fluorinated Co-Solvents and Additives

Table 2: Performance of Fluorinated Electrolyte Components

| Compound Name | Key Function | Advantages | Limitations |

|---|---|---|---|

| This compound | SEI stabilization | Hypothesized high oxidative stability | Limited data on high-voltage (>4.5 V) performance |

| 1,1,1,3,3,3-Hexafluoroisopropyl methyl ether (HFPM) | Co-solvent | Reduces electrolyte flammability | Ineffective above 4.3 V |

| Tris(hexafluoroisopropyl)borate (THFIPB) | SEI-forming additive | Enhances LiF content in SEI; improves low-temperature performance | May accelerate LiPF₆ hydrolysis |

| Methyl 3,3,3-trifluoropropanoate (MTFP) | High-voltage co-solvent | Stable up to 4.5 V; improves capacity retention | Higher cost |

Key Findings :

Electrochemical Stability: HFIP-PC’s fluorinated structure likely improves oxidation resistance compared to non-fluorinated carbonates like ethyl carbonate . However, its performance at voltages >4.5 V remains unverified, unlike MTFP and NFMB, which are validated for high-voltage NCM811 cathodes . THFIPB, a borate additive, enhances SEI inorganic content (e.g., LiF) but may destabilize LiPF₆, highlighting a trade-off between SEI quality and salt stability .

Viscosity and Conductivity: Fluorinated ethers (e.g., HFPM) reduce viscosity but lack carbonate functional groups, limiting their SEI-forming ability compared to HFIP-PC .

生物活性

Hexafluoroisopropyl propyl carbonate (HFIPC) is a fluorinated carbonate compound that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and its applications in medicinal chemistry. This article delves into the biological activity of HFIPC, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.

HFIPC and its derivatives are primarily studied for their inhibitory effects on specific enzymes involved in lipid metabolism. Notably, research has highlighted the compound's interaction with two key enzymes:

- Fatty Acid Amide Hydrolase (FAAH) : This enzyme is responsible for the degradation of endocannabinoids, which play a crucial role in various physiological processes.

- Monoacylglycerol Lipase (MAGL) : MAGL hydrolyzes monoacylglycerols, impacting endocannabinoid signaling pathways.

The biological activity of HFIPC is largely attributed to the hexafluoroisopropyl group, which enhances the compound's reactivity and selectivity towards these enzymes. The carbamate moiety of HFIPC facilitates the carbamoylation of serine residues in the active sites of FAAH and MAGL, leading to enzyme inhibition.

Structure-Activity Relationship (SAR)

A series of studies have investigated the structure-activity relationship of HFIPC derivatives. Variations in alkyl chain length and substitution patterns on the heteroaromatic systems have been shown to significantly affect inhibitory potency. For instance:

- Compounds with shorter alkyl chains exhibited reduced inhibitory activity against both FAAH and MAGL.

- Conversely, extending the alkyl chain length improved selectivity towards MAGL while maintaining FAAH inhibition.

The following table summarizes key findings from SAR studies on HFIPC derivatives:

| Compound Structure | IC50 (MAGL) | IC50 (FAAH) | Selectivity |

|---|---|---|---|

| This compound | 0.51 μM | 1 μM | Dual Inhibitor |

| Shortened alkyl chain derivative | 3.2 μM | 25-fold less | Selective MAGL |

| Extended alkyl chain derivative | Increased | No significant change | Enhanced MAGL |

Case Studies

- Inhibition Profile : A study published in ACS Publications reported that HFIPC derivatives demonstrated potent inhibitory activity against both FAAH and MAGL, with specific compounds achieving IC50 values comparable to established inhibitors like ABX-1431 . The research emphasized that slight modifications in the alkyl spacer length led to significant changes in enzyme inhibition profiles.

- Metabolic Stability : Another investigation focused on the metabolic stability of HFIPC derivatives in various biological matrices, including liver homogenates and blood plasma. The results indicated that certain derivatives maintained stability, suggesting potential for oral bioavailability .

- Caco-2 Cell Permeability : Studies evaluating the permeability of HFIPC derivatives using Caco-2 cell models indicated favorable absorption characteristics, supporting their potential as therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。